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Compound of Interest

Compound Name: AM694 3-iodo isomer

CAS No.: 1427325-91-4

Cat. No.: B583793 Get Quote

Physicochemical Profiling, Synthetic Logic, and
Analytical Differentiation[1][2]
Executive Summary
The AM694 3-iodo isomer (Systematic Name: 1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole) is a

positional isomer of the synthetic cannabinoid AM694.[1][2][3] While AM694 possesses an

iodine atom at the ortho (2-) position of the benzoyl ring, the 3-iodo isomer carries this

substitution at the meta (3-) position.[2]

Despite sharing an identical molecular formula and molecular weight, the shift in halogen

positioning fundamentally alters the compound's steric profile, receptor binding affinity (

), and metabolic stability. This guide addresses the precise molecular characteristics and the
rigorous analytical protocols required to distinguish this isomer from its regulated counterpart.
[4]

Part 1: Physicochemical Core & Molecular Weight[4]
The molecular weight of the AM694 3-iodo isomer is 435.28 g/mol .[2]

Because it is a positional isomer, its elemental composition is identical to that of standard

AM694. Researchers must understand that molecular weight alone is a non-discriminatory

variable in identifying this compound against AM694.[2]
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Property Value Precision Note

IUPAC Name methanone
Distinct from (2-iodophenyl)

analog

Molecular Formula Identical to AM694

Molecular Weight 435.28 g/mol Average Mass

Monoisotopic Mass 435.0495 Da High-Res MS Target

Exact Mass 435.049543 For Orbitrap/TOF calibration

Heavy Atom Count 24 -

ClogP (Est.) 5.3 Highly Lipophilic

Mechanistic Insight: The iodine atom is a massive electron-withdrawing group (inductive effect)

but also electron-donating (resonance).[2] In the 3-position (meta), it does not sterically hinder

the carbonyl oxygen as significantly as the 2-position (ortho) iodine in AM694.[2] This lack of

"ortho-effect" allows for different pi-stacking interactions within the CB1 receptor's hydrophobic

pocket, potentially altering potency.[2]

Part 2: Synthetic Methodology (Self-Validating Protocol)
To study this isomer, one cannot rely on commercial standards of AM694.[5] A de novo

synthesis is required to ensure regiospecificity.[2] The following protocol utilizes a Grignard-

mediated acylation followed by N-alkylation, a pathway chosen for its high C3-regioselectivity

on the indole ring.[2]

Experimental Workflow: Two-Stage Synthesis
Stage 1: Friedel-Crafts Acylation (Formation of the Core)[2]

Objective: Attach the 3-iodobenzoyl moiety to the indole C3 position.[2]

Reagents: Indole, Ethylmagnesium bromide (EtMgBr), 3-Iodobenzoyl chloride.

Solvent: Diethyl ether (

) or Dichloromethane (DCM).[2]
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Activation: Dissolve indole in anhydrous

under nitrogen. Add EtMgBr (3.0 M in ether) dropwise at 0°C. The formation of the indolyl-
magnesium bromide salt is indicated by gas evolution (ethane) and a color change.

Acylation: Add 3-iodobenzoyl chloride slowly. The magnesium salt directs the electrophilic

attack to the C3 position, preventing N-acylation.

Validation: Quench with

. Isolate the intermediate: 3-(3-iodobenzoyl)indole.[2]

Checkpoint: NMR must show a singlet at the indole C2 position and the specific meta-

substitution pattern on the benzoyl ring (doublet of triplets, triplet).

Stage 2: N-Alkylation (Introduction of the Fluoropentyl Chain)

Objective: Install the lipophilic tail required for CB receptor affinity.

Reagents: 3-(3-iodobenzoyl)indole (from Stage 1), 1-bromo-5-fluoropentane, Sodium

Hydride (NaH) or KOH.[2]

Solvent: DMF (Dimethylformamide).[2]

Deprotonation: Dissolve the intermediate in DMF. Add NaH (60% dispersion) at 0°C to

deprotonate the indole nitrogen.

Alkylation: Add 1-bromo-5-fluoropentane. Heat to 60-80°C for 2-4 hours.

Purification: Extract with EtOAc/Water. Purify via silica gel chromatography (Hexane:EtOAc

gradient).
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Figure 1: Regioselective synthesis pathway ensuring the iodine is locked in the meta-position

before the alkyl chain is added.

Part 3: Analytical Differentiation (The "Self-Validating"
System)[4]
Distinguishing the 3-iodo isomer from standard AM694 is the critical challenge in forensic and

toxicological analysis.[2] Since

is identical, you must rely on structural spectroscopy and chromatographic retention.

1. Mass Spectrometry (GC-MS / LC-MS)
While the parent ion (

) is 435 for both, the fragmentation patterns (MS/MS) reveal subtle electronic differences.[2]

AM694 (2-iodo): The ortho-iodine can interact with the carbonyl oxygen, often leading to a

characteristic loss of the iodine radical (

) or the formation of a cyclic benzofuran-like cation species.[2]

3-Iodo Isomer: The meta-iodine is too distant for this "ortho effect."[2] Fragmentation is

dominated by simple cleavage of the benzoyl bond, yielding the 3-iodobenzoyl cation (

231).

Retention Time: On non-polar columns (e.g., DB-5ms), the 2-iodo isomer (AM694) typically

elutes earlier than the 3-iodo isomer due to the "ortho effect" reducing the effective molecular

volume and polarity compared to the more extended meta-isomer.[2]

2. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the only absolute confirmation method.[2]

AM694 (2-iodo): The benzoyl ring protons show an ABCD system (or similar complex

multiplet) characteristic of ortho-substitution.[2]

3-Iodo Isomer: The benzoyl ring will display a distinct pattern:
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~8.1 ppm (Singlet-like, H2 on benzoyl ring, between carbonyl and iodine).

~7.9 ppm (Doublet, H4).[2]

~7.2 ppm (Triplet, H5).[2]

~7.6 ppm (Doublet, H6).[2]

Key Indicator: The presence of the isolated proton (H2) between the substituents is

diagnostic for the meta isomer.
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Figure 2: Decision tree for the definitive identification of AM694 isomers, prioritizing NMR for

structural certainty.

Part 4: Pharmacological Context
The shift from 2-iodo to 3-iodo is not merely academic; it drastically changes the Structure-

Activity Relationship (SAR).[2][3]

Binding Affinity (

): AM694 has an exceptionally high affinity for CB1 (

= 0.08 nM).[6][2][7] The ortho-iodine is believed to fill a specific hydrophobic sub-pocket in
the receptor.[2] Moving this iodine to the meta position (3-iodo) typically reduces this steric
fit, often lowering affinity (higher

) or altering efficacy (full vs. partial agonist).[2]

Metabolism: Both isomers undergo hydrolytic defluorination and hydroxylation.[2] However,

the 3-iodo position leaves the para position open for metabolic attack (hydroxylation),

whereas AM694's ortho iodine sterically protects the adjacent sites differently.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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